An In-depth Technical Guide to (2,5-Dimethylthiophen-3-yl)methanamine (CAS 34843-88-4)
An In-depth Technical Guide to (2,5-Dimethylthiophen-3-yl)methanamine (CAS 34843-88-4)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
(2,5-Dimethylthiophen-3-yl)methanamine, with CAS registry number 34843-88-4, is a substituted thiophene derivative of significant interest in medicinal chemistry and organic synthesis. Its structural motif, featuring a primary amine tethered to a dimethylated thiophene core, presents a versatile scaffold for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis pathway with detailed experimental protocols, and an exploration of its potential applications, particularly in the realm of drug discovery. The information herein is intended to equip researchers and drug development professionals with the necessary technical insights to effectively utilize this compound in their scientific endeavors.
Molecular and Physicochemical Properties
| Property | Value | Source/Method |
| CAS Number | 34843-88-4 | |
| Molecular Formula | C₇H₁₁NS | Calculated |
| Molecular Weight | 141.24 g/mol | |
| Appearance | Colorless to pale yellow liquid (Predicted) | Inferred from similar amines |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Solubility | Soluble in common organic solvents (e.g., DCM, MeOH, THF). The hydrochloride salt is expected to be water-soluble. | Chemical Principles |
| InChI Key | DXMACNBVEGINGQ-UHFFFAOYSA-N |
Synthesis Pathway and Experimental Protocols
A robust and scalable synthesis of (2,5-Dimethylthiophen-3-yl)methanamine can be envisioned through a multi-step sequence starting from the readily available 2,5-dimethylthiophene. The proposed pathway involves a formylation reaction followed by reductive amination.
Figure 1: Proposed synthesis pathway for (2,5-Dimethylthiophen-3-yl)methanamine.
Step 1: Synthesis of 2,5-Dimethylthiophene-3-carbaldehyde
The introduction of a formyl group at the 3-position of the 2,5-dimethylthiophene ring can be efficiently achieved via the Vilsmeier-Haack reaction. This electrophilic substitution reaction utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
Experimental Protocol:
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To a stirred solution of N,N-dimethylformamide (DMF) (1.2 eq.) in a suitable solvent such as dichloromethane (DCM) at 0 °C, slowly add phosphorus oxychloride (POCl₃) (1.1 eq.) under an inert atmosphere (e.g., nitrogen or argon).
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Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
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Add a solution of 2,5-dimethylthiophene (1.0 eq.) in DCM to the reaction mixture dropwise, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and water.
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Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
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Extract the product with DCM (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2,5-dimethylthiophene-3-carbaldehyde.
Step 2: Synthesis of (2,5-Dimethylthiophen-3-yl)methanamine
The target primary amine can be synthesized from the corresponding aldehyde via reductive amination. This one-pot reaction involves the formation of an imine intermediate with ammonia, which is then reduced in situ to the amine using a suitable reducing agent like hydrogen gas with a Raney nickel catalyst.
Experimental Protocol:
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In a high-pressure reactor, dissolve 2,5-dimethylthiophene-3-carbaldehyde (1.0 eq.) in an alcoholic solvent such as methanol or ethanol.
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Add a solution of ammonia in methanol (e.g., 7N solution, 5-10 eq.).
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Add a catalytic amount of Raney nickel (approximately 5-10% by weight of the aldehyde) to the mixture.
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Seal the reactor and purge with hydrogen gas several times.
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Pressurize the reactor with hydrogen gas (typically 50-100 psi) and heat the mixture to 40-60 °C with vigorous stirring.
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Monitor the reaction progress by TLC or GC-MS until the starting aldehyde is consumed.
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After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
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Filter the reaction mixture through a pad of Celite to remove the Raney nickel catalyst, washing the pad with methanol.
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Concentrate the filtrate under reduced pressure to obtain the crude (2,5-Dimethylthiophen-3-yl)methanamine.
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The product can be further purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.
Spectroscopic Characterization (Predicted)
While experimental spectra are not publicly available, the expected spectroscopic data can be predicted based on the molecular structure.
| Spectroscopic Data | Predicted Chemical Shifts (δ) / Wavenumbers (cm⁻¹) / m/z |
| ¹H NMR (CDCl₃, 400 MHz) | δ 6.5-6.8 (s, 1H, thiophene-H), 3.8-4.0 (s, 2H, -CH₂-NH₂), 2.4 (s, 3H, thiophene-CH₃), 2.2 (s, 3H, thiophene-CH₃), 1.5-2.0 (br s, 2H, -NH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 135-140 (thiophene-C), 120-125 (thiophene-C), 40-45 (-CH₂-), 14-16 (thiophene-CH₃) |
| IR (neat, cm⁻¹) | 3300-3400 (N-H stretch, primary amine), 2850-2950 (C-H stretch, alkyl), 1580-1650 (N-H bend, primary amine), ~1450 (C-H bend, alkyl), C-S stretch in fingerprint region |
| Mass Spectrometry (EI) | m/z 141 (M⁺), 126 ([M-NH]⁺), 112 ([M-CH₂NH₂]⁺) |
Applications in Drug Discovery and Organic Synthesis
The (2,5-Dimethylthiophen-3-yl)methanamine scaffold is a valuable building block in drug discovery due to the established biological significance of thiophene-containing molecules. Thiophene derivatives are known to exhibit a wide range of pharmacological activities.
Figure 2: Potential derivatization of (2,5-Dimethylthiophen-3-yl)methanamine for drug discovery.
The primary amine functionality serves as a key handle for further molecular elaboration. It can readily undergo a variety of chemical transformations, including:
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Acylation and Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides to form a diverse library of amides and sulfonamides for structure-activity relationship (SAR) studies.
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Reductive Amination and Alkylation: Reaction with aldehydes or ketones followed by reduction, or direct alkylation, to yield secondary and tertiary amines, allowing for modulation of basicity and lipophilicity.
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Formation of Heterocycles: The amine can act as a nucleophile in cyclization reactions to construct more complex heterocyclic systems, which are prevalent in many drug scaffolds.
The dimethyl substitution on the thiophene ring can influence the compound's metabolic stability and pharmacokinetic profile by blocking potential sites of oxidation.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for (2,5-Dimethylthiophen-3-yl)methanamine is not widely available. However, based on the safety profiles of similar aminothiophenes and the parent compound, 2,5-dimethylthiophene, the following precautions should be observed:
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Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents and sources of ignition.[1]
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Hazards: Amines can be corrosive and irritants. Thiophene derivatives may have a strong, unpleasant odor. The parent compound, 2,5-dimethylthiophene, is a flammable liquid.[1]
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First Aid:
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In case of skin contact: Immediately wash with plenty of soap and water.
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In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
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If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.
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If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
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Conclusion
(2,5-Dimethylthiophen-3-yl)methanamine is a chemical entity with considerable potential for applications in synthetic and medicinal chemistry. While detailed experimental data remains to be fully elucidated in the public domain, this guide provides a solid foundation for its synthesis, handling, and potential applications. The proposed synthetic route is based on well-established and reliable chemical transformations, offering a practical approach for its preparation in a laboratory setting. As the demand for novel heterocyclic building blocks in drug discovery continues to grow, compounds like (2,5-Dimethylthiophen-3-yl)methanamine are poised to play an increasingly important role in the development of next-generation therapeutics.
References
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Vilsmeier-Haack reaction. Wikipedia. [Link]
